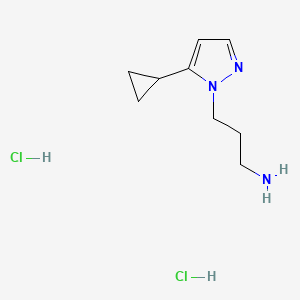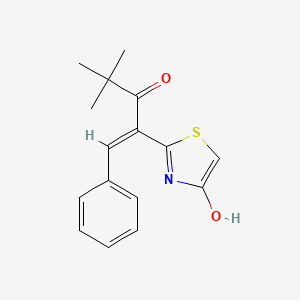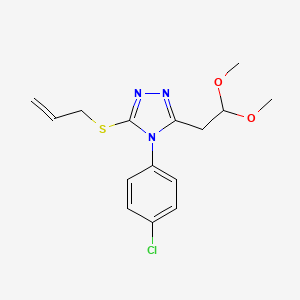
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, also known as DFNP, is a chemical compound that has recently gained attention in the field of scientific research. It is a chiral molecule that belongs to the family of β-adrenergic receptor agonists. DFNP has been found to possess unique biochemical and physiological properties that make it a promising candidate for various applications.
Mechanism of Action
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol acts as a selective β-adrenergic receptor agonist, which means that it binds specifically to β-adrenergic receptors in the body. These receptors are found in various tissues and organs, including the heart, lungs, and liver. When (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol binds to these receptors, it activates a signaling pathway that leads to various physiological effects, such as increased heart rate, bronchodilation, and glycogenolysis.
Biochemical and Physiological Effects:
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects include increased heart rate, bronchodilation, and glycogenolysis. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for various therapeutic applications.
Advantages and Limitations for Lab Experiments
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has several advantages for use in laboratory experiments. It is a highly selective β-adrenergic receptor agonist, which means that it can be used to study the specific effects of β-adrenergic receptor activation. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is also relatively stable and easy to synthesize, which makes it a convenient compound for use in laboratory experiments. However, (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. One potential area of research is the development of new therapeutic applications for (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, such as its use in the treatment of asthma and other respiratory diseases. Another area of research is the investigation of the potential side effects and toxicity of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, which could help to ensure its safety for use in humans. Additionally, further studies are needed to elucidate the mechanisms of action of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol and its effects on various physiological processes.
Synthesis Methods
The synthesis of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 2,6-difluoro-4-nitrophenylacetonitrile with (S)-(+)-1-phenylethanol in the presence of a chiral catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including β-adrenergic receptor agonism, anti-inflammatory effects, and antioxidant properties. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been used in various studies to investigate the mechanisms of action of β-adrenergic receptors and their role in various physiological processes.
properties
IUPAC Name |
(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(4-13)9-7(10)2-6(12(14)15)3-8(9)11/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYADLCKLTKDC-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)
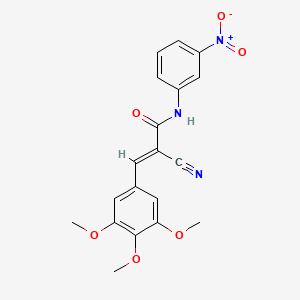
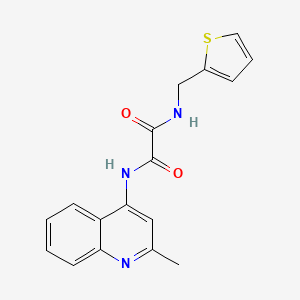
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
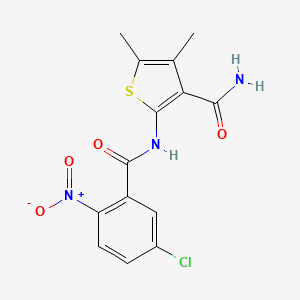
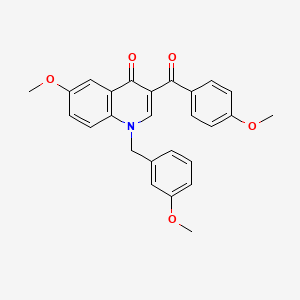
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)

